M1 Muscarinic Receptor Agonist Potency: EC50 of 1.59 mM Differentiates Nebracetam from Piracetam
Nebracetam hydrochloride acts as a direct agonist at M1 muscarinic receptors, inducing a rise in intracellular calcium with an EC50 of 1.59 mM [1]. In contrast, piracetam exhibits negligible affinity for common CNS receptors including muscarinic acetylcholine receptors, with no reported direct agonist activity [2]. This constitutes a qualitative and quantitative mechanistic divergence.
| Evidence Dimension | M1 muscarinic receptor agonism (Ca2+ mobilization) |
|---|---|
| Target Compound Data | EC50 = 1.59 mM |
| Comparator Or Baseline | Piracetam: negligible affinity for muscarinic receptors; no direct agonist activity |
| Quantified Difference | Qualitative difference: presence versus absence of direct M1 agonism |
| Conditions | Jurkat human leukemic T cells; intracellular Ca2+ measurement |
Why This Matters
Researchers requiring specific M1 muscarinic pathway activation cannot substitute piracetam or oxiracetam for nebracetam.
- [1] Kitamura Y, Kaneda T, Nomura Y. Effects of nebracetam (WEB 1881 FU), a novel nootropic, as a M1-muscarinic agonist. Jpn J Pharmacol. 1991;55(1):177-80. View Source
- [2] Malykh AG, Sadaie MR. Piracetam and piracetam-like drugs: from basic science to novel clinical applications to CNS disorders. Drugs. 2010;70(3):287-312. View Source
